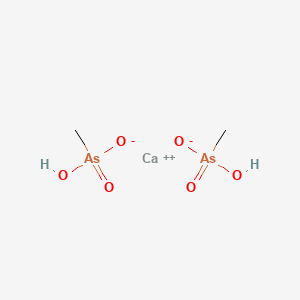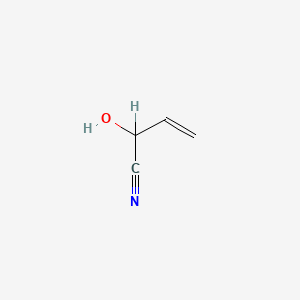
Ethyl 2-chloroquinoline-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-chloroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a quinoline ring and a carboxylate group. The compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of [1,2,4]Triazolo [4,3-a]quinolines
- Summary of Application : This compound is used in the synthesis of [1,2,4]Triazolo [4,3-a]quinolines with 1,3,4-oxadiazole substituents . These compounds have significant emphasis in modern-day drug discovery and medicinal chemistry .
- Methods of Application : The method involves reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
- Results or Outcomes : The result is the creation of [1,2,4]triazolo [4,3-a]quinolines with 1,3,4-oxadiazole substituents .
Application 2: Synthesis of Quinoline Derivatives
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the synthesis of quinoline derivatives . These derivatives have various applications in medicinal and industrial chemistry .
- Methods of Application : The method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
- Results or Outcomes : The result is the creation of ethyl 2,4-dimethylquinoline-3-carboxylate .
Application 3: Antibacterial Agents
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the synthesis of antibacterial agents .
- Methods of Application : The method involves base-catalyzed Friedlander condensations of o-aminobenzophenones, and diethylmalonate .
- Results or Outcomes : The result is the creation of ethyl-2-chloroquinoline-3-carboxylates .
Application 4: Synthesis of [1,2,4]Triazolo [4,3-a]quinolines
- Summary of Application : This compound is used in the synthesis of [1,2,4]Triazolo [4,3-a]quinolines . These compounds have significant emphasis in modern-day drug discovery and medicinal chemistry .
- Methods of Application : The method involves reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
- Results or Outcomes : The result is the creation of [1,2,4]triazolo [4,3- a ]quinolines .
Application 5: Synthesis of Quinoline-Thiazole Compound
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the synthesis of Quinoline-Thiazole compounds .
- Methods of Application : The method involves the intramolecular cyclization of 1,3-diols .
- Results or Outcomes : The result is the creation of Ethyl 2-Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole-5-carboxylate .
Application 6: Synthesis of 2-Chloroquinoline-3-carbaldehyde
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the synthesis of 2-Chloroquinoline-3-carbaldehyde .
- Methods of Application : The method involves the intramolecular cyclization of 1,3-diols .
- Results or Outcomes : The result is the creation of (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .
Application 7: Double Annulation of [1,2,4]Triazolo [4,3-a]quinolines
- Summary of Application : This compound is used in the double annulation of [1,2,4]Triazolo [4,3-a]quinolines . These compounds have significant emphasis in modern-day drug discovery and medicinal chemistry .
- Methods of Application : The method involves reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .
- Results or Outcomes : The result is the creation of [1,2,4]triazolo [4,3- a ]quinolines .
Application 8: Chemistry of 2-chloroquinoline-3-carbaldehyde
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the chemistry of 2-chloroquinoline-3-carbaldehyde . These compounds have various applications in medicinal and industrial chemistry .
- Methods of Application : The method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
- Results or Outcomes : The result is the creation of ethyl 2,4-dimethylquinoline-3-carboxylate .
Application 9: Synthesis of 2-Chloroquinoline-3-carbaldehyde
- Summary of Application : Ethyl 2-chloroquinoline-4-carboxylate is used in the synthesis of 2-Chloroquinoline-3-carbaldehyde .
- Methods of Application : The method involves the intramolecular cyclization of 1,3-diols .
- Results or Outcomes : The result is the creation of (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .
Eigenschaften
IUPAC Name |
ethyl 2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMKXSYVPIPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969964 | |
| Record name | Ethyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloroquinoline-4-carboxylate | |
CAS RN |
5467-61-8 | |
| Record name | ethyl 2-chloroquinoline-4-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)

![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)










